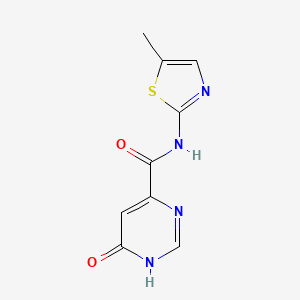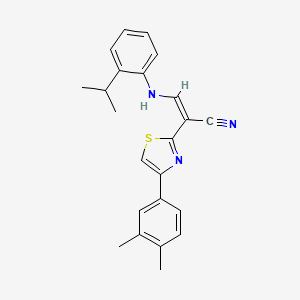
N-(3-ethoxyphenyl)-4-oxochromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxyphenyl)-4-oxochromene-2-carboxamide, also known as EPOC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPOC has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
科学的研究の応用
Antimicrobial Activity
This compound has shown promising results in the field of antimicrobial research. For instance, compounds similar to N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide have demonstrated antibacterial and antimycobacterial activity against various strains . This suggests that it could be used in the development of new antimicrobial drugs.
Anticancer Activity
The compound has also been associated with anticancer activity. In particular, it has been found to inhibit the growth of certain types of cancer cells . This could potentially lead to the development of new anticancer therapies.
Antidepressant Activity
Interestingly, the compound has also been linked to antidepressant activity . This suggests that it could be used in the treatment of depression and other related mental health conditions.
Herbicidal Activity
The compound has been found to have herbicidal properties . This means it could potentially be used in the development of new herbicides for agricultural use.
PET Inhibitor
N-(3-Ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been identified as a potent PET inhibitor . This suggests that it could be used in the development of new drugs for the treatment of various diseases.
Structural Element in Drug Molecules
The compound contains a structural element that is found in the molecules of known drugs . This suggests that it could be used in the synthesis of new drug molecules.
作用機序
Target of Action
The primary targets of N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide are receptor tyrosine kinases EGFR and PDGFR-β . These receptors play a crucial role in cell signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide interacts with its targets, EGFR and PDGFR-β, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these receptors, leading to changes in cellular processes such as growth and differentiation.
Biochemical Pathways
The compound affects the EGFR and PDGFR-β signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts these pathways, potentially leading to downstream effects such as reduced cell growth and survival.
Pharmacokinetics
Similar compounds have been shown to undergo rapid metabolism and wide tissue distribution . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide’s action are related to its inhibition of EGFR and PDGFR-β. By disrupting the signaling pathways regulated by these receptors, the compound can affect cellular processes such as growth and survival . This can lead to potential therapeutic effects, such as the inhibition of cancer cell proliferation.
Action Environment
The action, efficacy, and stability of N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can be influenced by various environmental factors. For example, the presence of other compounds or substances in the environment can affect the compound’s activity . Additionally, factors such as pH and temperature can impact the stability of the compound, potentially affecting its action and efficacy.
特性
IUPAC Name |
N-(3-ethoxyphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-13-7-5-6-12(10-13)19-18(21)17-11-15(20)14-8-3-4-9-16(14)23-17/h3-11H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPATIPXHCTCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)
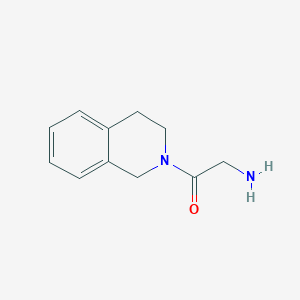

![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)

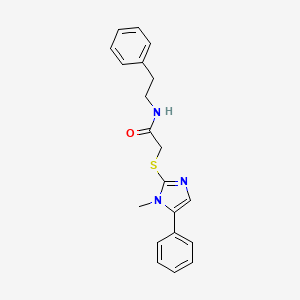
![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)
![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)
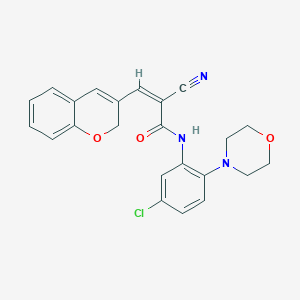
![4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2484386.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2484388.png)
![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)
